Cas no 851814-23-8 (N-4-(2-chloroacetyl)phenyl-N-ethylmethanesulfonamide)

N-4-(2-Chloroacetyl)phenyl-N-ethylmethanesulfonamide is a specialized sulfonamide derivative featuring a chloroacetyl functional group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its reactive chloroacetyl moiety allows for selective modifications, facilitating the development of biologically active compounds. The presence of the ethylmethanesulfonamide group enhances stability and solubility, improving handling in synthetic processes. This compound is particularly useful in medicinal chemistry for the design of enzyme inhibitors and receptor-targeted molecules. Its well-defined structure and high purity ensure consistent performance in research and industrial applications, supporting advancements in drug discovery and chemical development.
N-4-(2-chloroacetyl)phenyl-N-ethylmethanesulfonamide structure
851814-23-8 structure
Product Name:N-4-(2-chloroacetyl)phenyl-N-ethylmethanesulfonamide
CAS No:851814-23-8
MF:C11H14ClNO3S
MW:275.751760959625
CID:3107921
PubChem ID:2517723
Update Time:2025-05-24

N-4-(2-chloroacetyl)phenyl-N-ethylmethanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-(chloroacetyl)phenyl]-N-ethylmethanesulfonamide
    • N-4-(2-chloroacetyl)phenyl-N-ethylmethanesulfonamide
    • SR-01000064586-1
    • AKOS030762425
    • 851814-23-8
    • CS-0225009
    • N-(4-(2-chloroacetyl)phenyl)-N-ethylmethanesulfonamide
    • Z85932823
    • N-[4-(2-chloroacetyl)phenyl]-N-ethylmethanesulfonamide
    • SR-01000064586
    • 863-630-2
    • EN300-12226
    • G24036
    • Inchi: 1S/C11H14ClNO3S/c1-3-13(17(2,15)16)10-6-4-9(5-7-10)11(14)8-12/h4-7H,3,8H2,1-2H3
    • InChI Key: FMQAESJOHQXANA-UHFFFAOYSA-N
    • SMILES: ClCC(C1C=CC(=CC=1)N(CC)S(C)(=O)=O)=O

Computed Properties

  • Exact Mass: 275.0382922Da
  • Monoisotopic Mass: 275.0382922Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 62.8Ų

N-4-(2-chloroacetyl)phenyl-N-ethylmethanesulfonamide Pricemore >>

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Additional information on N-4-(2-chloroacetyl)phenyl-N-ethylmethanesulfonamide

N-4-(2-Chloroacetyl)phenyl-N-ethylmethanesulfonamide: A Comprehensive Overview

N-4-(2-Chloroacetyl)phenyl-N-ethylmethanesulfonamide, also known by its CAS number 851814-23-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a methanesulfonamide group with a substituted phenyl ring and an ethyl group. The N-4-(2-chloroacetyl)phenyl moiety introduces a chlorinated acetyl group attached to the phenyl ring, while the N-ethyl group adds to the compound's versatility in chemical reactions and biological interactions.

Recent studies have highlighted the potential of N-4-(2-chloroacetyl)phenyl-N-ethylmethanesulfonamide in various applications, particularly in drug design and development. Its structure allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. Researchers have explored its role as a building block for developing bioactive compounds, including those with potential anti-inflammatory, antiviral, and anticancer properties.

The synthesis of N-4-(2-chloroacetyl)phenyl-N-ethylmethanesulfonamide involves a multi-step process that typically begins with the preparation of the corresponding chloroacetyl derivative. This is followed by nucleophilic substitution reactions to introduce the methanesulfonamide group and the ethyl substituent. The reaction conditions are carefully optimized to ensure high yields and purity, which are critical for downstream applications.

One of the most promising areas of research involving this compound is its application in medicinal chemistry. The chloroacetyl group is known to enhance the bioavailability and stability of drugs, while the methanesulfonamide moiety contributes to hydrogen bonding capabilities, which are essential for drug-target interactions. Recent studies have demonstrated that derivatives of this compound can inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

In addition to its pharmacological applications, N-4-(2-chloroacetyl)phenyl-N-ethylmethanesulfonamide has also been investigated for its role in materials science. Its unique electronic properties make it a candidate for use in organic electronics and advanced materials. Researchers have explored its ability to form self-assembled monolayers and its potential as a component in organic light-emitting diodes (OLEDs). These applications highlight the compound's versatility across multiple disciplines.

The toxicity profile of N-4-(2-chloroacetyl)phenyl-N-ethylmethanesulfonamide has been evaluated in recent toxicity studies. These studies indicate that while the compound exhibits moderate cytotoxicity against certain cell lines, it shows selectivity towards cancer cells over normal cells, which is a desirable trait for anticancer drug candidates. Further research is needed to fully understand its mechanism of action and potential side effects.

In conclusion, N-4-(2-chloroacetyl)phenyl-N-ethylmethanesulfonamide (CAS No: 851814-23-8) is a versatile compound with significant potential in drug development and materials science. Its unique structure and reactivity make it an invaluable tool for researchers seeking to design novel bioactive molecules and advanced materials. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to play an increasingly important role in both academic and industrial settings.

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